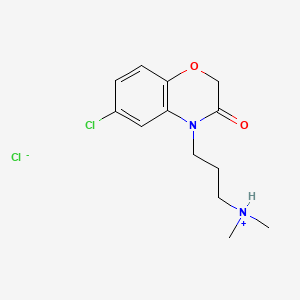
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-, hydrochloride: is a complex organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This particular compound has applications in various fields, including medicinal chemistry, due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine core. One common method is the cyclization of o-aminophenol derivatives with formaldehyde and an appropriate carboxylic acid or its derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to increase yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the nitro group to an amine.
Substitution: : Replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzoxazines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the chloro and dimethylaminopropyl groups Similar compounds include other benzoxazines and their derivatives, which may have different substituents or functional groups
List of Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one
3-Keto-4-aza-2,3-dihydrobenzopyran
Indolo[1,4]benzoxazines
Pyrazolopyrimido[1,4]benzoxazines
Thieno[1,4]benzoxazines
Properties
CAS No. |
57462-77-8 |
|---|---|
Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-15(2)6-3-7-16-11-8-10(14)4-5-12(11)18-9-13(16)17;/h4-5,8H,3,6-7,9H2,1-2H3;1H |
InChI Key |
ZDQJMUIEQNGXTC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C(=O)COC2=C1C=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


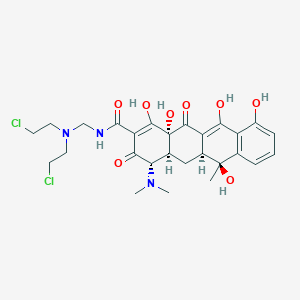



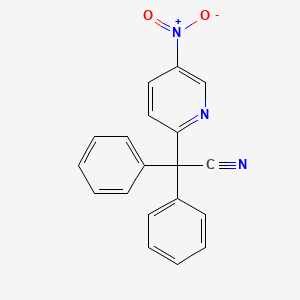
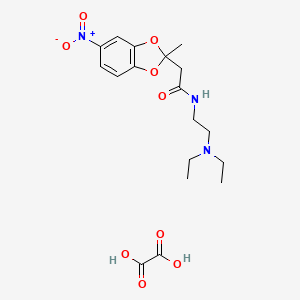

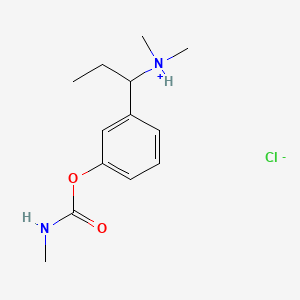
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
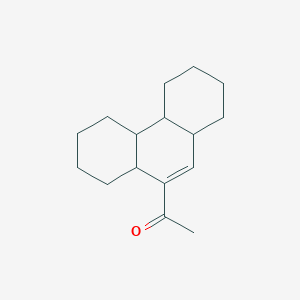
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
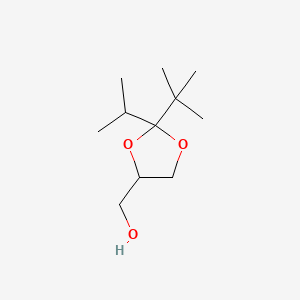

![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
